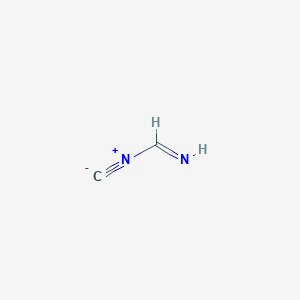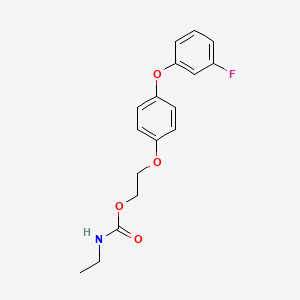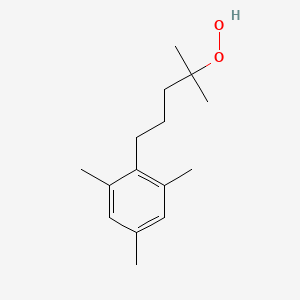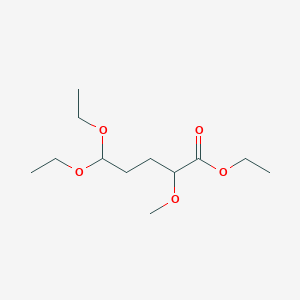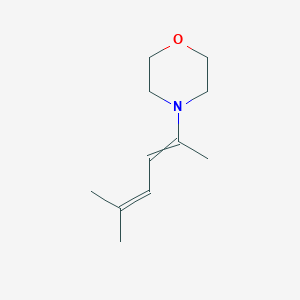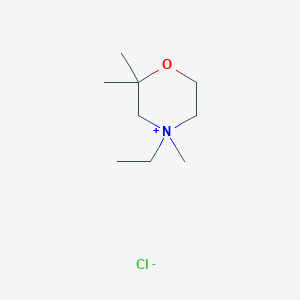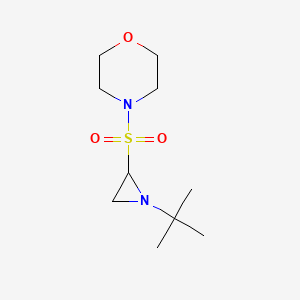![molecular formula C14H23Cl2NS B14405882 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-38-3](/img/structure/B14405882.png)
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride is an organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and an octylsulfanyl methyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 3-chloromethyl-1-octylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to the corresponding piperidine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; solvents like water or ethanol; room temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux.
Major Products Formed
Nucleophilic Substitution: Corresponding hydroxyl, amino, or thiol derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
科学的研究の応用
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form ionic bonds with negatively charged sites on proteins, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Uniqueness
Compared to similar compounds, 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of the chloro and octylsulfanyl methyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
88255-38-3 |
|---|---|
分子式 |
C14H23Cl2NS |
分子量 |
308.3 g/mol |
IUPAC名 |
3-chloro-1-(octylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H23ClNS.ClH/c1-2-3-4-5-6-7-11-17-13-16-10-8-9-14(15)12-16;/h8-10,12H,2-7,11,13H2,1H3;1H/q+1;/p-1 |
InChIキー |
UONBEDPEDYVGBM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCSC[N+]1=CC=CC(=C1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


